molecular formula C10H8N2O2S B13985384 5-(6-Methyl-3-pyridazinyl)-2-thiophenecarboxylic acid

5-(6-Methyl-3-pyridazinyl)-2-thiophenecarboxylic acid

Cat. No.: B13985384
M. Wt: 220.25 g/mol
InChI Key: WPAZBXRUYGZQAT-UHFFFAOYSA-N
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Description

5-(6-Methyl-3-pyridazinyl)-2-thiophenecarboxylic acid: is a heterocyclic compound that features both pyridazine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methyl-3-pyridazinyl)-2-thiophenecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-3-pyridazinecarboxylic acid with thiophene-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their coupling under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methyl-3-pyridazinyl)-2-thiophenecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the thiophene ring.

Scientific Research Applications

5-(6-Methyl-3-pyridazinyl)-2-thiophenecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(6-Methyl-3-pyridazinyl)-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-pyridazinecarboxylic acid
  • Thiophene-2-carboxylic acid
  • Fluoro[(6-methyl-3-pyridazinyl)sulfanyl]acetic acid

Uniqueness

5-(6-Methyl-3-pyridazinyl)-2-thiophenecarboxylic acid is unique due to the combination of pyridazine and thiophene rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

5-(6-methylpyridazin-3-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c1-6-2-3-7(12-11-6)8-4-5-9(15-8)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

WPAZBXRUYGZQAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)C2=CC=C(S2)C(=O)O

Origin of Product

United States

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